![molecular formula C18H14N2O2S B2467297 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-10-8](/img/structure/B2467297.png)
2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MMB, is a benzothiazole derivative that has been extensively studied for its various biological and pharmacological activities. This compound has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Antibacterial and Antifungal Activity
- Research Findings :
- A study synthesized benzothiazole-linked 1,4-disubstituted 1,2,3-triazoles using copper(I)-catalyzed azide-alkyne cycloaddition. These derivatives were screened for in vitro antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae). Some derivatives exhibited moderate to good antibacterial activity .
- Additionally, the compound’s antifungal activity was tested against Candida albicans and Rhizopus oryzae, showing promising results .
Anti-Inflammatory and Analgesic Properties
- Research Findings :
Biological Applications of Triazole Derivatives
- Research Findings :
COX-1 Inhibition
- Research Findings :
Other Potential Applications
properties
IUPAC Name |
2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-3-12-20-14-9-5-7-11-16(14)23-18(20)19-17(21)13-8-4-6-10-15(13)22-2/h1,4-11H,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHJTEJYRXJEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=CC=CC=C3S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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